Ethyl 2-(3-(4-methoxyphenyl)ureido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-(4-methoxyphenyl)ureido)acetate is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is a derivative of urea and features a methoxyphenyl group, which contributes to its unique chemical properties. This compound is often used in early discovery research due to its rare and unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(4-methoxyphenyl)ureido)acetate typically involves the reaction of ethyl chloroacetate with 4-methoxyaniline to form an intermediate, which is then reacted with urea to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(4-methoxyphenyl)ureido)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines .
Scientific Research Applications
Ethyl 2-(3-(4-methoxyphenyl)ureido)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(4-methoxyphenyl)ureido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to these targets, while the urea moiety can form hydrogen bonds, stabilizing the interaction. This compound may inhibit enzyme activity or modulate receptor function, depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-(3,5-dinitrophenyl)ureido)acetate: This compound has a similar structure but features nitro groups instead of a methoxy group.
Ethyl 2-(4-bromophenyl)acetate: This compound has a bromophenyl group instead of a methoxyphenyl group.
Uniqueness
Ethyl 2-(3-(4-methoxyphenyl)ureido)acetate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)carbamoylamino]acetate |
InChI |
InChI=1S/C12H16N2O4/c1-3-18-11(15)8-13-12(16)14-9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3,(H2,13,14,16) |
InChI Key |
JRJCSSTYBGRSDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.